Ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate
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Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of chloro-, ethylsulfonyl-, or tosyloxy-substituted carboxylic acids with cyclic amines , or multi-component condensation reactions . For instance, ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was synthesized via the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehyde with ethyl cyanoacetate . These methods highlight the versatility of synthetic approaches in creating a variety of ethyl amino carboxylate derivatives.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using spectroscopic methods such as IR, NMR, MS, and X-ray crystallography . For example, the structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was confirmed by X-ray analysis . These techniques provide detailed information about the geometric parameters and the spatial orientation of functional groups within the molecules.
Chemical Reactions Analysis
The reactivity of ethyl amino carboxylate derivatives can lead to the formation of various heterocyclic systems, as seen in the synthesis of benzo[h]quinazolines from ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate . Additionally, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives resulted in the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . These reactions demonstrate the compounds' potential as intermediates for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl amino carboxylate derivatives are characterized using various analytical techniques. For instance, the experimental and theoretical vibrational spectra of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate were investigated to understand its vibrational frequencies and geometric parameters . The antimicrobial activity of some derivatives, such as ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, was also assessed, indicating potential applications in the development of new antibacterial agents .
Scientific Research Applications
1. Dipolar Cycloaddition Reactions
Ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate is used in [3+2] dipolar cycloaddition reactions, particularly with unstabilised azomethine ylides. This synthesis process is facilitated under continuous flow conditions, leading to the efficient production of N-benzylpyrrolidine products (Grafton, Mansfield, & Fray, 2010).
2. Synthesis of Pyridonecarboxylic Acids
The compound is instrumental in synthesizing pyridonecarboxylic acids, which are notable for their antibacterial properties. This synthesis involves the preparation of analogues with amino- and hydroxy-substituted cyclic amino groups (Egawa et al., 1984).
3. Antimicrobial Agent Development
Ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate serves as a precursor in developing antimicrobial agents. For example, compounds synthesized using this chemical have shown potential in treating bacterial infections (Radwan et al., 2020).
4. Organic Photodiodes
This compound has been utilized in the design and fabrication of organic photodiodes. Its unique optical behavior and structural properties make it a candidate for manufacturing nanostructured films for photodiode applications (Elkanzi et al., 2020).
properties
IUPAC Name |
ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13(17)14(15)8-9-16(11-14)10-12-6-4-3-5-7-12/h3-7H,2,8-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKFGHQPCHDUOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472926 |
Source
|
Record name | Ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate | |
CAS RN |
475469-12-6 |
Source
|
Record name | Ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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